Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate
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Overview
Description
Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a pyrroloquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the dioxolo ring. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl-7-hydroxy-10H-[1,3]dioxolo[4,5-g]pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
- 10H-1,3-Dioxolo[4,5-g]pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-14-(3-hydroxypropyl)-, (7S)-
Uniqueness
Ethyl 6H-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7(8H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxolo ring with a pyrroloquinoline core and an ethyl carboxylate group makes it a versatile compound for various applications.
Biological Activity
Overview
Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
- CAS Number : 283486
The biological activity of this compound primarily involves its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in certain cancer cell lines. It interacts with specific enzymes and receptors that play crucial roles in cancer progression.
- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways related to tumor growth and survival.
Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations. The following table summarizes the findings:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
Caco-2 (Colorectal) | <10 | Significant reduction in cell viability |
HCT-116 (Colon) | <15 | Moderate reduction in cell viability |
The IC50 values indicate the concentration required to inhibit 50% of cell growth. These findings suggest that this compound has promising anticancer properties.
Mechanistic Studies
Further mechanistic studies revealed that the compound may exert its effects through:
- Modulation of Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK is hypothesized to be crucial for its anticancer activity.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- A study published in Frontiers in Chemistry highlighted its synthesis and subsequent testing against various cancer cell lines. The results indicated a promising profile for further development as an anticancer agent .
- Another research effort focused on structure-activity relationships (SAR) to optimize derivatives of this compound for enhanced biological activity .
Properties
CAS No. |
34086-69-6 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
ethyl 12,14-dioxa-2,5-diazatetracyclo[7.7.0.03,7.011,15]hexadeca-1,3(7),8,10,15-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-19-15(18)17-6-10-3-9-4-13-14(21-8-20-13)5-11(9)16-12(10)7-17/h3-5H,2,6-8H2,1H3 |
InChI Key |
WZLMSSOUPUEQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=C4C(=CC3=C2)OCO4 |
Origin of Product |
United States |
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